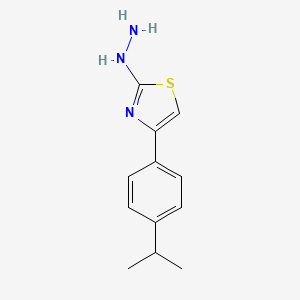

2-Hydrazinyl-4-(4-isopropylphenyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C12H15N3S/c1-8(2)9-3-5-10(6-4-9)11-7-16-12(14-11)15-13/h3-8H,13H2,1-2H3,(H,14,15) |

InChI Key |

HPEACPSACUFMMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical Approaches for 2-Hydrazinylthiazole (B183971) Core Synthesis

The cornerstone of 2-hydrazinylthiazole synthesis has traditionally been the Hantzsch thiazole (B1198619) synthesis, a reliable and widely adopted method. This approach involves the cyclocondensation of a thiosemicarbazide (B42300) derivative with an α-halocarbonyl compound.

The most direct route to the 2-hydrazinyl-4-(4-isopropylphenyl)thiazole core involves the reaction of thiosemicarbazide with an appropriately substituted α-haloketone, specifically 2-bromo-1-(4-isopropylphenyl)ethanone. This reaction is a classic example of the Hantzsch thiazole synthesis. researchgate.netnih.gov The general mechanism proceeds through the initial formation of a thiosemicarbazone intermediate, which is not always isolated, followed by an intramolecular cyclization via nucleophilic attack of the sulfur atom on the carbon bearing the halogen, and subsequent dehydration to yield the aromatic thiazole ring. researchgate.net

The synthesis is typically carried out by refluxing equimolar amounts of the thiosemicarbazide and the α-haloketone in a suitable solvent, such as ethanol. nih.gov The reaction can be performed in one or two steps. In a two-step process, a carbonyl compound is first condensed with thiosemicarbazide to form a thiosemicarbazone, which is then cyclized with an α-halocarbonyl derivative. nih.govnih.gov Alternatively, a one-pot, three-component reaction involving a ketone, thiosemicarbazide, and an α-haloketone can be employed. nih.gov

For the specific synthesis of 2-hydrazinyl-4-(4-isopropylphenyl)thiazole, the key precursors are thiosemicarbazide and 2-bromo-1-(4-isopropylphenyl)ethanone. The reaction, when carried out in refluxing ethanol, typically proceeds over several hours to afford the target compound in moderate to good yields. nih.gov

Optimization of the Hantzsch synthesis for 2-hydrazinylthiazoles often involves adjustments to the solvent, temperature, and the use of catalysts to improve yields and reduce reaction times. While many syntheses proceed without a catalyst, the addition of a weak acid, such as glacial acetic acid, can catalyze the initial condensation step to form the thiosemicarbazone intermediate. nih.govmdpi.com

The choice of solvent can influence the reaction rate and yield. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions. nih.gov However, other solvents have also been explored. The reaction temperature is another critical parameter, with most classical syntheses being conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. nih.govresearchgate.net

Modern and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Polyethylene glycol (PEG-400) has emerged as a promising green solvent for the synthesis of 2-hydrazinylthiazole derivatives. nih.gov PEG-400 is non-toxic, biodegradable, non-volatile, and recyclable, making it an attractive alternative to conventional organic solvents. nih.govresearchgate.net

In the context of synthesizing 2-(2-hydrazinyl)thiazoles, PEG-400 can serve as both the solvent and a promoter for the reaction. The synthesis can be carried out as a one-pot, three-component reaction involving a substituted acetophenone, thiosemicarbazide, and an α-haloketone in the presence of a catalytic amount of glacial acetic acid. nih.gov This methodology offers significantly reduced reaction times, often in the range of 5 to 10 minutes, and provides excellent yields, typically between 94% and 98%. researchgate.net The use of PEG-400 facilitates a simple work-up procedure, as the product can often be isolated by precipitation upon addition of water, and the solvent can be recovered and reused. researchgate.net

The application of ultrasonic irradiation is another green chemistry technique that has been successfully applied to the synthesis of 2-hydrazinylthiazoles. nih.gov Ultrasound promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and often higher yields. arabjchem.org

This method significantly shortens reaction times compared to conventional heating. For instance, syntheses that might take several hours under reflux can often be completed in a matter of minutes under ultrasonic irradiation. nih.govacs.org The synthesis of thiazole derivatives via the reaction of thiosemicarbazones with α-haloketones has been shown to be highly efficient when assisted by ultrasound, proceeding under mild conditions and providing high yields. nih.govmdpi.com This technique is often combined with other green methodologies, such as the use of biocatalysts. nih.govmdpi.com

The use of biocatalysts, such as chitosan-based hydrogels, represents a significant advancement in the green synthesis of thiazoles. nih.govmdpi.com Chitosan (B1678972) is a natural, biodegradable, and non-toxic biopolymer that can be modified to create effective and reusable catalysts. nih.gov

Modified chitosan hydrogels, such as terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB), have been employed as eco-friendly, heterogeneous basic catalysts for the synthesis of novel thiazole derivatives. nih.gov These reactions are typically carried out under mild conditions, often coupled with ultrasonic irradiation to further enhance efficiency. nih.govmdpi.com The use of a chitosan hydrogel catalyst has been shown to result in higher yields and shorter reaction times compared to conventional bases like triethylamine. mdpi.com A key advantage of these biocatalysts is their reusability; they can be easily recovered from the reaction mixture and reused multiple times without a significant loss of catalytic activity. nih.gov

Microwave-Assisted One-Pot Methods

The synthesis of 2-hydrazinyl-4-arylthiazole derivatives, including the 4-(4-isopropylphenyl) analogue, is significantly enhanced by microwave-assisted organic synthesis (MAOS). This approach offers a rapid, efficient, and environmentally benign alternative to conventional heating methods. Typically, the synthesis is achieved through a one-pot, three-component Hantzsch-type condensation.

The general reaction involves an α-haloketone (specifically, 2-bromo-1-(4-isopropylphenyl)ethan-1-one), thiosemicarbazide, and often a third carbonyl compound (an aldehyde or ketone). Under microwave irradiation, these components react, frequently in a solvent-free or green solvent system (like ethanol), to yield the target hydrazinyl thiazole scaffold. The process first involves the in-situ formation of a thiosemicarbazone from the reaction of thiosemicarbazide and a carbonyl compound, which then undergoes cyclization with the α-haloketone. Alternatively, thiosemicarbazide can react directly with the α-haloketone followed by cyclization.

The primary advantages of this methodology include drastically reduced reaction times (often from hours to mere minutes), improved yields, and operational simplicity. For instance, similar syntheses of hydrazinyl thiazoles have been reported to complete within 5 to 10 minutes, achieving yields of up to 98%.

Table 1: Comparison of Synthetic Methodologies for Hydrazinyl Thiazoles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | 5-15 minutes |

| Solvent | Often organic solvents (e.g., ethanol, acetic acid) | Ethanol, water, or solvent-free |

| Yield | Moderate to good | Good to excellent (often >90%) |

| Energy Consumption | High | Low |

Derivatization Strategies for 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole Analogues

The 2-hydrazinyl-4-(4-isopropylphenyl)thiazole core is a versatile building block for creating a library of derivatives through modifications at several key positions.

The terminal hydrazinyl (-NHNH₂) group is a primary site for chemical modification, most commonly through condensation reactions with various aldehydes and ketones. This reaction yields a series of N-arylidene/alkylidene-hydrazinylthiazole derivatives, also known as thiazolyl hydrazones. nih.govnih.govacs.orgnih.gov The reaction is typically carried out by refluxing the hydrazinylthiazole with the desired carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). tandfonline.com

These modifications significantly alter the electronic and steric properties of the molecule. The resulting hydrazones often feature extended conjugation, which can influence their chemical and physical properties.

Table 2: Examples of Derivatives from Hydrazinyl Group Modification

| Reactant (Aldehyde/Ketone) | Resulting Substituent at Hydrazinyl Group | Reference Compound Class |

|---|---|---|

| Benzaldehyde | (E)-2-(2-benzylidenehydrazinyl)- | Thiazolyl Hydrazone nih.gov |

| 4-Chlorobenzaldehyde | (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)- | Thiazolyl Hydrazone tandfonline.com |

| Pyridine-4-carbaldehyde | (E)-2-(2-(pyridin-4-ylmethylene)hydrazinyl)- | Thiazolyl Hydrazone nih.gov |

| Acetone | 2-(2-isopropylidenehydrazinyl)- | Thiazolyl Hydrazone |

| Indole-3-carboxaldehyde | (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)- | Thiazolyl Hydrazone researchgate.net |

Diversity in the 4-aryl position of the thiazole ring is achieved not by substitution on the pre-formed molecule, but by employing different α-haloketones during the initial Hantzsch synthesis. To generate analogues of 2-hydrazinyl-4-(4-isopropylphenyl)thiazole, one would start with various substituted phenacyl bromides. This strategy allows for the introduction of a wide array of functional groups on the phenyl ring at position 4 of the thiazole core.

For example, using 2-bromo-1-(4-chlorophenyl)ethan-1-one would result in a 4-(4-chlorophenyl) substituent, while using 2-bromo-1-(4-methoxyphenyl)ethan-1-one would yield a 4-(4-methoxyphenyl) group. This modular approach is fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies. nih.govtandfonline.com

Table 3: Examples of Analogues with Different 4-Aryl Moieties

| Starting α-Haloketone | Resulting 4-Aryl Substituent | Reference Compound Class |

|---|---|---|

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 4-(4-Fluorophenyl) acs.org | 4-Aryl-2-hydrazinylthiazole |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 4-(4-Chlorophenyl) tandfonline.com | 4-Aryl-2-hydrazinylthiazole |

| 2-Bromo-1-(4-bromophenyl)ethan-1-one | 4-(4-Bromophenyl) tandfonline.com | 4-Aryl-2-hydrazinylthiazole |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 4-(4-Methoxyphenyl) nih.gov | 4-Aryl-2-hydrazinylthiazole |

| 2-Bromo-1-(4-nitrophenyl)ethan-1-one | 4-(4-Nitrophenyl) | 4-Aryl-2-hydrazinylthiazole |

The 2-hydrazinylthiazole scaffold serves as a valuable synthon for the construction of more complex, fused heterocyclic systems.

Pyrazole (B372694) Formation: The nucleophilic hydrazinyl group can react with 1,3-dicarbonyl compounds or their equivalents to form a five-membered pyrazole ring. For instance, condensation of a 2-hydrazinylthiazole with a β-diketone would lead to the formation of a 2-(pyrazol-1-yl)thiazole derivative. This cyclization reaction expands the heterocyclic system, creating novel scaffolds with distinct chemical properties. mdpi.com

Imidazo[2,1-b]thiazole (B1210989) Systems: The imidazo[2,1-b]thiazole ring system is another important fused heterocycle. Its synthesis typically involves the reaction of a 2-aminothiazole (B372263) with an α-haloketone. researchgate.netnih.govconnectjournals.com While the direct conversion from a 2-hydrazinylthiazole is less common, the underlying thiazole core is a key component. The synthesis of this fused system highlights the reactivity of the thiazole ring's nitrogen atom (N3) and an exocyclic nitrogen at the C2 position, which act as nucleophiles to cyclize with a bifunctional electrophile. This general reactivity pattern underscores the potential of thiazole derivatives to be incorporated into larger, fused polycyclic structures.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen atomic frameworks. For derivatives of 2-hydrazinyl-4-arylthiazole, NMR is crucial for confirming the successful synthesis and identifying the specific arrangement of substituents. nih.govnih.gov

Proton (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole is expected to show distinct signals corresponding to each type of proton in the molecule. Based on data from closely related 4-aryl-2-hydrazinylthiazole analogs, specific chemical shift regions can be predicted. nih.govacs.org

The protons of the isopropyl group on the phenyl ring would appear as a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, typically in the upfield aliphatic region. The aromatic protons of the 4-isopropylphenyl group would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A key signal for confirming the thiazole (B1198619) ring formation is a singlet corresponding to the proton at the C5 position. nih.govacs.org The protons associated with the hydrazinyl group (-NH-NH₂) can appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration. acs.org

Table 1: Representative ¹H NMR Spectral Data for 2-Hydrazinyl-4-arylthiazole Analogs

| Proton Type | Expected Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.25 | Doublet (d) | Characteristic of the isopropyl group. |

| Isopropyl -CH | ~2.95 | Septet (sept) | Characteristic of the isopropyl group. |

| Aromatic H (ortho to isopropyl) | ~7.30 | Doublet (d) | Part of the AA'BB' system of the 1,4-disubstituted ring. |

| Aromatic H (meta to isopropyl) | ~7.80 | Doublet (d) | Part of the AA'BB' system of the 1,4-disubstituted ring. |

| Thiazole C5-H | 6.22 - 7.50 acs.org | Singlet (s) | Confirms the thiazole ring structure. acs.org |

| Hydrazinyl -NH/-NH₂ | Variable | Broad Singlet (br s) | Position and intensity can vary; may exchange with D₂O. |

Note: Chemical shifts are illustrative and based on analogous structures reported in the literature. Actual values for 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole may vary.

Carbon-¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole, distinct signals are expected for the thiazole ring carbons, the isopropyl group carbons, and the phenyl ring carbons.

Based on related structures, the C2, C4, and C5 carbons of the thiazole ring are anticipated to resonate at approximately 168-171 ppm, 148-161 ppm, and 101-105 ppm, respectively. nih.govacs.org The carbons of the 4-isopropylphenyl substituent will also show characteristic signals, including those for the methyl and methine carbons of the isopropyl group and the four distinct aromatic carbons of the disubstituted ring.

Table 2: Representative ¹³C NMR Spectral Data for 2-Hydrazinyl-4-arylthiazole Analogs

| Carbon Type | Expected Chemical Shift (δ, ppm) Range | Notes |

|---|---|---|

| Isopropyl -CH₃ | ~24.0 | Aliphatic region. |

| Isopropyl -CH | ~34.0 | Aliphatic region. |

| Thiazole C5 | 101.8 - 104.5 nih.govacs.org | Upfield thiazole carbon. nih.govacs.org |

| Aromatic C (CH) | ~126-128 | Signals for the four aromatic CH carbons. |

| Aromatic C (ipso-C) | ~132 | Carbon attached to the thiazole ring. |

| Aromatic C (ipso-C, isopropyl) | ~149 | Carbon attached to the isopropyl group. |

| Thiazole C4 | 148.8 - 160.9 nih.govacs.org | Attached to the phenyl ring. nih.govacs.org |

| Thiazole C2 | 168.3 - 170.6 nih.govacs.org | Attached to the hydrazinyl group. nih.govacs.org |

Note: Chemical shifts are illustrative and based on analogous structures reported in the literature. Actual values for 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole may vary.

Two-Dimensional (2D) NMR Spectral Studies for Regioisomeric Characterization

While specific 2D NMR studies for 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole are not detailed in the available literature, these techniques are invaluable for the structural confirmation of related heterocyclic systems. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be instrumental in establishing the connectivity between different parts of the molecule, for instance, by showing correlations between the thiazole C5-H proton and the C4 carbon, as well as the ipso-carbon of the phenyl ring, thereby confirming the 4-substituted regioisomer.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The FT-IR spectrum of 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole would display characteristic absorption bands that confirm the presence of the hydrazinyl, thiazole, and isopropylphenyl moieties.

Key vibrational bands for related hydrazinylthiazole derivatives include N-H stretching vibrations in the region of 3138–3278 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are typically observed in the 1436–1571 cm⁻¹ range. nih.gov The spectrum would also feature bands corresponding to the C-H stretching of the aromatic ring and the aliphatic isopropyl group. Furthermore, characteristic vibrations of the thiazole ring itself are expected in the fingerprint region (below 1500 cm⁻¹), which helps to confirm the heterocyclic core. nih.gov

Table 3: Representative FT-IR Absorption Bands for 2-Hydrazinyl-4-arylthiazole Analogs

| Vibrational Mode | Expected Wavenumber (cm⁻¹) Range | Functional Group |

|---|---|---|

| N-H Stretching | 3138 - 3278 nih.gov | Hydrazinyl (-NH₂) |

| Aromatic C-H Stretching | ~3000 - 3100 | Aryl C-H |

| Aliphatic C-H Stretching | ~2850 - 2960 | Isopropyl C-H |

| C=N and C=C Stretching | 1436 - 1571 nih.gov | Thiazole and Phenyl Rings |

| Thiazole Ring Vibrations | 692 - 1068 nih.gov | Heterocyclic Core |

Note: Wavenumbers are illustrative and based on analogous structures reported in the literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole (Molecular Formula: C₁₂H₁₅N₃S), the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ in the mass spectrum would confirm its molecular weight of 233.10 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov The experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass, with a very small mass error (typically <5 ppm) providing strong evidence for the proposed molecular formula. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. For C₁₂H₁₅N₃S, a successful synthesis and purification would be validated by experimental values that are in close agreement (typically within ±0.4%) with the calculated percentages. nih.gov

Table 4: Theoretical Elemental Composition of 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 61.77 |

| Hydrogen | H | 6.48 |

| Nitrogen | N | 18.01 |

| Sulfur | S | 13.74 |

Note: Values are calculated based on the molecular formula C₁₂H₁₅N₃S.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Studies on various 2-hydrazinylthiazole (B183971) derivatives commonly employ the B3LYP functional with a 6-311G(d,p) basis set to achieve a reliable balance between accuracy and computational cost. kbhgroup.inresearchgate.net

Geometry Optimization and Molecular Structure Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy state on the potential energy surface. For the class of 2-hydrazinylthiazole derivatives, these calculations predict a non-planar structure, typically possessing C1 point group symmetry, which indicates a lack of any symmetry elements. kbhgroup.in The analysis of optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's spatial arrangement and steric properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital (HOMO-LUMO) Energies and Energy Gaps)

The electronic properties and kinetic stability of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing chemical reactivity; a smaller gap generally implies higher reactivity and easier electronic transitions. kbhgroup.intandfonline.com

In studies of various 2-hydrazinyl-thiazole derivatives, the HOMO is typically localized over the hydrazinyl-thiazole moiety and parts of the aryl ring, while the LUMO is distributed over the thiazole (B1198619) and the attached aryl group. The nature of the substituent on the 4-aryl ring significantly influences the FMO energies and the resulting energy gap. Electron-withdrawing or electron-donating groups can modulate the electronic properties and, consequently, the reactivity of the entire molecule. tandfonline.com

| Derivative Substituent (at 4-aryl position) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Bromo (6c) | - | - | 3.89 |

| Fluoro (6d) | - | - | 3.88 |

| Methoxy (B1213986) (6e) | - | - | 3.80 |

Charge Distribution and Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution on the van der Waals surface of a molecule and predicting its reactive sites. The MESP map uses a color scale to indicate different electrostatic potential regions: red and yellow areas represent electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential) that are prone to nucleophilic attack. kbhgroup.in

For 2-hydrazinylthiazole derivatives, MESP plots typically show a high electron density (red/yellow) around the nitrogen atoms of the thiazole and hydrazinyl groups, as well as the sulfur atom, highlighting these as potential centers for interaction with electrophiles or hydrogen bond donors. Conversely, a lower electron density (blue) is often observed around the hydrogen atoms of the NH group, indicating their susceptibility to interaction with basic reagents or hydrogen bond acceptors. kbhgroup.in This analysis is crucial for understanding intermolecular interactions, including ligand-receptor binding.

Molecular Docking Simulations

Molecular docking is an in silico technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Prediction of Ligand-Receptor Binding Interactions and Modes

Numerous studies have employed molecular docking to investigate the binding of 2-hydrazinyl-4-arylthiazole derivatives to various biological targets, suggesting their potential as inhibitors for a range of enzymes. The hydrazinyl-thiazole core often acts as a scaffold that can be functionalized to achieve specific interactions within a receptor's active site.

Key interactions typically observed include:

Hydrogen Bonding: The nitrogen and hydrogen atoms of the hydrazinyl group and the nitrogen of the thiazole ring frequently act as hydrogen bond donors and acceptors, forming crucial connections with polar amino acid residues.

Hydrophobic Interactions: The aryl ring at the 4-position of the thiazole scaffold often engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic nature of the thiazole and the attached aryl ring allows for π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp).

The isopropylphenyl group of the title compound would be expected to participate significantly in hydrophobic interactions within a receptor's binding site. The table below summarizes docking results for various 2-hydrazinyl-4-arylthiazole derivatives against several important biological targets.

| Target Protein (PDB ID) | Therapeutic Area | Derivative/Compound | Binding Affinity / Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| C. albicans Lanosterol (B1674476) C14α-demethylase | Antifungal | 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | - | Tyr118, Tyr132 (H-bonds) |

| Aldose Reductase (AR) (4JIR) | Antidiabetic | Hydrazine (B178648) clubbed thiazole (3c) | -11.7 | - |

| α-Glucosidase (α-GLY) (3A4A) | Antidiabetic | Hydrazine clubbed thiazole (3c) | -9.9 | - |

| α-Amylase (2QMK) | Antidiabetic | Hydrazine clubbed thiazole (3h) | -11.4 | - |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Hydrazinyl-thiazole derivative (5j) | -8.91 | - |

Note: This table aggregates data from multiple studies on various 2-hydrazinyl-4-arylthiazole derivatives to illustrate the binding potential of this chemical class. mdpi.comnih.govresearchgate.net

Identification of Key Binding Residues and Active Sites

Molecular docking studies on analogous 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have identified key amino acid residues within the active sites of target enzymes. For instance, in studies targeting fungal lanosterol C14α-demethylase, the 2-phenyl-thiazole fragment of similar compounds fits between the hydrophobic residues Leu376 and Phe233. nih.gov Another lipophilic subpocket, created by Leu121, Phe233, and Thr122, accommodates other parts of the molecule. nih.gov These interactions are crucial for the compound's inhibitory activity. The presence of the hydrazone bridge and an additional aromatic phenyl group in a series of 2-hydrazinyl-4-phenyl-1,3-thiazoles was found to improve their affinity for the target fungal enzyme. nih.gov

Binding Affinity Scoring and Conformational Analysis

The binding affinity of thiazole derivatives is quantified using scoring functions that predict the binding free energy (ΔG) and the inhibition constant (Ki). For a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, these values have been calculated to compare their potential efficacy. nih.gov Conformational analysis, often performed in conjunction with docking studies, reveals the most stable binding poses of the ligand within the active site. The flexibility of the molecule, influenced by features like the C2-substituent, can lead to a greater number of clustered conformations with improved binding affinity. nih.gov Docking analyses have shown that more biologically active ligands typically exhibit the most efficient binding with the lowest docking score value. nih.gov

| Parameter | Description | Significance |

| Binding Free Energy (ΔG) | The energy change when a ligand binds to a target protein. | A more negative value indicates a stronger binding affinity. |

| Inhibition Constant (Ki) | An indication of how potently a ligand inhibits the function of a protein. | A lower Ki value signifies more effective inhibition. |

| Docking Score | A value calculated by docking software to predict the binding affinity and pose. | Lower scores generally correlate with better binding. nih.gov |

| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule. | Identifies the most energetically favorable binding poses. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their function.

Development of Predictive Models using Molecular Descriptors

Predictive QSAR models are developed using various molecular descriptors that quantify the physicochemical and quantum-chemical properties of the compounds. For a series of 2-arylidenehydrazinyl-4-arylthiazole analogues, QSAR models have been built using parameters derived from the ab initio Hartree-Fock model at the RHF/6-31G level of theory. nih.gov These descriptors can include properties like log P (lipophilicity) and polar surface area (PSA). nih.gov

Correlation of Descriptors with Observed Biological Activities

A key aspect of QSAR is correlating the calculated descriptors with experimentally observed biological activities. For 2-arylidenehydrazinyl-4-arylthiazole derivatives, a good qualitative correlation has been found between predicted physicochemical parameters (log P and PSA) and their antibacterial activity. nih.gov For instance, increased lipophilicity, as indicated by higher logP values, has been correlated with an increased ability to penetrate the fungal cell membrane, leading to superior antifungal potency in some 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives. nih.gov

Pharmacokinetic and Pharmacodynamic (ADMET) Predictions (In Silico)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for assessing the drug-like properties of a compound early in the drug discovery process.

Prediction of Oral Bioavailability and Cell Permeability

ADMET predictions for 2-hydrazinyl-thiazole derivatives have been performed to evaluate their pharmacokinetic properties. researchgate.net Studies on similar compounds have shown favorable predictions for properties like gastrointestinal absorption. researchgate.net The drug-like properties of these compounds are often assessed using guidelines such as Lipinski's rule of five. researchgate.netresearchgate.net The polar surface area (PSA) is a key descriptor used to predict cell permeability and oral bioavailability. nih.gov A good qualitative correlation between PSA and antibacterial activity has been observed for 2-arylidenehydrazinyl-4-arylthiazole analogues. nih.gov

| ADMET Parameter | Prediction | Significance |

| Gastrointestinal Absorption | Favorable predictions for similar thiazole derivatives. researchgate.net | Indicates the potential for the compound to be absorbed after oral administration. |

| Lipinski's Rule of Five | Many novel 2-(2-hydrazinyl) thiazole derivatives showed zero violations. researchgate.netresearchgate.net | Suggests good oral bioavailability and drug-like characteristics. |

| Polar Surface Area (PSA) | Correlates with antibacterial activity in analogous compounds. nih.gov | Influences cell permeability and oral absorption. |

Protein Binding Interactions (e.g., with Bovine Serum Albumin/Human Serum Albumin)

Computational chemistry and in silico modeling play a pivotal role in elucidating the binding interactions between small molecules, such as 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole and its analogs, and serum albumins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). These proteins are crucial for the transport and disposition of many compounds in the bloodstream. Molecular docking and simulation studies provide detailed insights into the binding modes, affinity, and stabilizing forces of these interactions at a molecular level.

While specific studies on 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole are limited, research on closely related 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives offers significant understanding. The interaction of one such derivative with BSA was investigated using a combination of spectroscopic methods and molecular docking to predict its behavior and binding efficiency in vivo. nih.govmdpi.com

Molecular docking simulations for a 2-hydrazinyl-4-phenyl-1,3-thiazole derivative revealed that it fits well into a binding pocket of the target protein. nih.gov The interaction is stabilized by a combination of hydrophobic interactions and hydrogen bonding. Specifically, the 2-phenyl-thiazole fragment of the compound is positioned between the hydrophobic amino acid residues Leu376 and Phe233. nih.gov An additional lipophilic subpocket, created by Leu121, Phe233, and Thr122, accommodates another phenyl ring of the compound. nih.gov Furthermore, the hydrazine bridge of the molecule plays a crucial role by forming a hydrogen bond with the polar Tyr118 residue. nih.gov

The binding of ligands to serum albumins is a spontaneous process, often driven by enthalpy and characterized by favorable thermodynamic parameters. puchd.ac.inmdpi.com Studies on other thiazole derivatives binding to HSA and BSA have identified key forces such as hydrogen bonds and van der Waals interactions as dominant in the binding mechanism. puchd.ac.inmdpi.comnih.gov Molecular docking analyses consistently predict that these compounds tend to bind within specific subdomains of the albumin proteins, often in proximity to tryptophan residues like Trp-212 in BSA, which are located in hydrophobic pockets. nih.goveurjchem.com

The stability and spontaneity of these binding events are quantified by various thermodynamic parameters. For instance, a negative Gibbs free energy (ΔG) indicates a spontaneous process. The binding affinity is represented by the association constant (Ka). mdpi.com Computational and experimental studies on analogous compounds provide typical values for these interactions.

| Parameter | Value | Significance |

|---|---|---|

| Affinity Constant (Ka) | 7.153 × 10³ M⁻¹ | Indicates the strength of the binding interaction. |

| Gibbs Free Energy (ΔG) | -5.25 kcal/mol | Negative value confirms the spontaneity of the binding process. |

| Enthalpy Change (ΔH) | -18.6 kcal/mol | Negative ΔH and ΔS suggest that hydrogen bonds and van der Waals forces are the primary driving interactions. |

| Entropy Change (ΔS) | -44.8 cal/mol·K |

Data derived from studies on a related catechol hydrazinyl-thiazole derivative with Human Serum Albumin (HSA). mdpi.com

| Parameter | Value / Details |

|---|---|

| Binding Site | Subdomain IB |

| Binding Free Energy | -4.61 ± 0.54 kcal/mol |

| Binding Constant (Kb) | 1.69 ± 0.15 × 10³ M⁻¹ |

| Interacting Residues | Tyr148, Ser193, Ala194 |

| Interaction Types | Hydrogen bonds, van der Waals interactions |

Data from a study on the binding of 2,4-thiazolidinedione, a related heterocyclic moiety, with Human Serum Albumin (HSA). nih.gov

These in silico models and the detailed analysis of binding interactions are crucial for understanding the pharmacokinetic profiles of thiazole-based compounds. They help predict how these molecules are distributed and transported in the body, which is a critical step in drug design and development. mdpi.com The combination of hydrophobic and specific hydrogen bond interactions observed for this class of compounds underscores their potential for efficient binding to carrier proteins like BSA and HSA. nih.gov

Structure Activity Relationship Sar Investigations of 2 Hydrazinyl 4 4 Isopropylphenyl Thiazole Derivatives

Influence of the Hydrazinyl Group at the C2 Position on Biological Activity

The 2-hydrazinyl moiety is a cornerstone of the biological activity observed in this class of compounds. researchgate.nettandfonline.com This group is not merely a linker but an active participant in molecular interactions with biological targets. Its presence is integral to the diverse therapeutic applications reported for 2-(2-hydrazinyl)-1,3-thiazoles, which include antitumor, antimicrobial, antiviral, and anti-inflammatory activities. researchgate.netnih.gov

The hydrazinyl group, specifically the -NH-N=CH- linkage that is commonly formed in derivatives, provides a combination of rigidity and hydrogen bonding capability. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites or receptors. For instance, the scavenging activity of some hydrazine-thiazoles is attributed to the N-H group in the hydrazine (B178648) moiety, which can donate a hydrogen atom. researchgate.net

Modification of the terminal nitrogen of the hydrazinyl group, for example, by forming hydrazones with various aldehydes and ketones, has been a highly successful strategy for modulating biological activity. mdpi.com These modifications alter the electronic and steric properties of the molecule, influencing its binding affinity and specificity. Studies have shown that the nature of the substituent on the arylidene moiety of the hydrazone can drastically affect the antiproliferative and enzyme inhibitory activity. mdpi.comnih.gov Furthermore, the shortening of N-alkyl chains attached at the hydrazinyl position has been shown to play a crucial role in the biological activity of certain derivatives. tandfonline.com

Impact of Substitutions on the 4-Aryl Moiety (e.g., electronic and steric effects of the 4-isopropylphenyl group)

The aryl group at the C4 position of the thiazole (B1198619) ring is a major determinant of the compound's biological profile. tandfonline.com Both electronic and steric factors of the substituents on this aryl ring significantly influence potency and selectivity. The 4-isopropylphenyl group itself provides a bulky, lipophilic moiety that can engage in hydrophobic interactions within a binding pocket.

Electronic Effects: The electronic nature of substituents on the 4-aryl ring can modulate the electron density of the entire scaffold, affecting its interaction with biological targets.

Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy (B1213986) (-OCH3) or ethoxy (-OC2H5), on the phenyl ring at C4 has been shown to enhance certain biological activities. For example, a derivative bearing a 4-ethoxyphenyl group displayed excellent activity against multiple cancer cell lines. tandfonline.com In another study on anti-diabetic agents, ortho-substituted analogues with strong electron-donating groups on the aryl ring showed excellent α-amylase inhibition potential. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like chloro (-Cl), fluoro (-F), or nitro (-NO2) can also confer potent activity, often by participating in specific polar or halogen-bonding interactions. A 4-chlorophenyl moiety at this position was found to be crucial for activity against neuroblastoma and glioblastoma cell lines. tandfonline.com The presence of a fluorine atom, as seen in 4-(4-fluorophenyl)thiazoles, is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. acs.orgnih.gov

Steric Effects: The size and shape of the substituent on the 4-aryl ring are critical. The isopropyl group in the parent compound is a moderately bulky group. The introduction of larger or smaller groups can probe the steric constraints of the target's binding site. Aromatic substitution at the para position of the thiazole's phenyl ring has been noted to enhance anticancer activity, suggesting this position is key for favorable interactions. nih.gov

The interplay of these effects is highlighted in the following table, which summarizes the impact of different substituents on the 4-aryl moiety on anticancer activity.

| Substituent on 4-Aryl Moiety | Observed Effect on Anticancer Activity | Reference |

|---|---|---|

| 4-Ethoxyphenyl | Excellent activity against HL-60, MCF-7, A549, HT-29 cell lines | tandfonline.com |

| 4-Chlorophenyl | Good activity against BE (neuroblastoma) and U87 (glioblastoma) cell lines | tandfonline.com |

| 4-Methoxyphenyl | Significant cytotoxic effect on HeLa cell line | mdpi.com |

| Unsubstituted Phenyl | Variable, but often serves as a baseline for comparison | mdpi.com |

Role of Additional Heterocyclic Ring Systems (e.g., Pyrazole (B372694), Imidazothiazole) on Potency and Selectivity

Pyrazole: The fusion of a pyrazole ring to the thiazole scaffold has yielded compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netnih.govnih.gov Pyrazole rings are valuable in drug design for their ability to modulate enzyme activity. nih.gov The combination allows for the creation of multi-targeted agents. For instance, thiazolyl-pyrazoline hybrids have demonstrated promising anti-proliferative and antimicrobial properties. ekb.egnih.gov

Imidazothiazole: The imidazo[2,1-b]thiazole (B1210989) system is a fused bicyclic structure that is relatively rigid. Derivatives of this scaffold have shown potent cytotoxicity against various cancer cell lines, indicating that the constrained conformation can be beneficial for binding to specific targets. mdpi.com

Triazole: Linking a triazole ring to the 2-hydrazino thiazole core has been explored as a strategy for developing new antimicrobial agents. Certain derivatives from this class exhibited potent inhibitory activity against E. coli and S. aureus, as well as antifungal activity. tandfonline.com

This molecular hybridization approach expands the chemical space available for drug discovery, often leading to compounds with improved efficacy compared to the individual heterocyclic components. ekb.egresearchgate.net

| Additional Heterocycle | Resulting Hybrid Scaffold | Observed Biological Activities | Reference |

|---|---|---|---|

| Pyrazole | Thiazolyl-pyrazoline / Pyrazolyl-thiazole | Antimicrobial, Antitumor, Anti-inflammatory | ekb.egnih.gov |

| Imidazothiazole | Imidazo[2,1-b]thiazole | Potent anticancer / cytotoxic activity | mdpi.com |

| Triazole | Triazole-linked-hydrazinylthiazole | Antibacterial and Antifungal | tandfonline.com |

Correlation of Molecular Flexibility and Lipophilicity with Activity

The pharmacokinetic properties of a drug candidate, governed by factors like lipophilicity and molecular flexibility, are as important as its pharmacodynamic activity. SAR studies in the 2-hydrazinylthiazole (B183971) series have paid close attention to these parameters, often guided by frameworks like Lipinski's Rule of Five. nih.govresearchgate.net

Lipophilicity: This property, often expressed as LogP, influences a molecule's ability to cross cell membranes and its distribution in the body.

Studies have shown that increasing lipophilicity can enhance biological activity, but only up to an optimal point, beyond which solubility and bioavailability may decrease. For instance, the introduction of a bromo substituent, which increases molecular volume and lipophilicity, resulted in the most lipophilic compounds in one series. nih.gov

The cyclization of more polar side chains, such as converting a thiosemicarbazide (B42300) to a triazole, can increase lipophilicity by reducing the molecule's polar character, which in turn can affect activity. nih.gov

Molecular Flexibility: The conformational flexibility of a molecule determines its ability to adopt the optimal orientation for binding to its target. The hydrazone linker (-NH-N=CH-) provides a degree of rotational freedom, but this can be constrained by bulky substituents or by incorporating the structure into a more rigid, fused ring system (like imidazothiazole). The balance is key: a molecule that is too flexible may lose entropy upon binding, reducing affinity, while a molecule that is too rigid may not be able to achieve the necessary conformation for binding.

Designing derivatives involves a careful balancing act between optimizing lipophilicity to ensure good absorption and distribution while maintaining sufficient polarity for solubility and specific interactions. researchgate.net

Structure-Activity Paradoxes within the Hydrazinyl Thiazole Scaffold

Within the extensive research on hydrazinyl thiazole derivatives, certain findings present apparent contradictions or paradoxes in the structure-activity relationships. These paradoxes often arise when a structural modification produces opposite effects in different but related biological assays, or when seemingly similar modifications lead to vastly different outcomes.

One area where this can be observed is in the effect of substituents on the 4-aryl ring. While a general trend might suggest that electron-donating groups enhance a particular activity, specific examples can defy this rule. For instance, while EDGs were found to be beneficial for α-amylase inhibition, compounds with EWGs like 4-chlorophenyl have shown potent activity in anticancer assays. tandfonline.comnih.gov This highlights that the "optimal" substituent is highly dependent on the specific biological target. The electronic requirements of an enzyme's active site in an anticancer target may be completely different from those of an enzyme involved in diabetes.

In Vitro Biological Activity Investigations of 2 Hydrazinyl 4 4 Isopropylphenyl Thiazole and Analogues

Antimicrobial Activity

Hydrazinyl-thiazole derivatives have been rigorously evaluated for their ability to inhibit the growth of various pathogenic microorganisms, demonstrating a broad spectrum of activity that includes bacteria, mycobacteria, fungi, and protozoa.

Derivatives of 2-hydrazinylthiazole (B183971) have shown encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized furan–thiazole (B1198619) hydrazone derivatives were assessed, with compounds 4f and 4g showing notable inhibition zones against Staphylococcus aureus and Escherichia coli. nih.gov Another series of 2-(2-hydrazinyl) thiazole derivatives demonstrated significant activity against S. aureus and E. coli, with some compounds producing inhibition zones as large as 22 mm and 26 mm, respectively.

In other research, thiazole hydrazine (B178648) derivatives were screened against S. aureus, E. coli, and P. aeruginosa. jlu.edu.cn While many of the tested compounds were active against E. coli, their activity against P. aeruginosa was generally less pronounced when compared to the standard chloramphenicol. jlu.edu.cn However, several analogues proved to be more potent against S. aureus than the standard ampicillin. jlu.edu.cn Similarly, studies on arylidene-hydrazinyl-thiazoles found that certain compounds exhibited significant antibacterial activity against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.4 mg/mL, which was superior to the reference drug ciprofloxacin.

| Compound Series | Gram-positive Bacteria (S. aureus) | Gram-negative Bacteria (E. coli) | Gram-negative Bacteria (P. aeruginosa) | Reference |

|---|---|---|---|---|

| Furan–thiazole hydrazones (e.g., 4f, 4g) | Notable Inhibition | Notable Inhibition | Data not specified | nih.gov |

| Thiazole hydrazines | Some analogues more potent than ampicillin | Most compounds active | Less active than chloramphenicol | jlu.edu.cn |

| Arylidene-hydrazinyl-thiazoles | Significant activity (MIC: 0.05-0.4 mg/mL) | Data not specified | Data not specified |

The efficacy of hydrazinyl-thiazole analogues against Mycobacterium tuberculosis has been a key area of investigation. A series of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives were evaluated in vitro against the H37Rv strain. rsc.orgsemanticscholar.org From this series, eight compounds were found to inhibit mycobacterial growth, with MIC values between 50 µg/mL and 100 µg/mL. rsc.orgsemanticscholar.org

Further research into furan–thiazole hydrazone scaffolds also revealed promising antitubercular potential. nih.gov Compounds 4a , 4b , and 4c from this series demonstrated activity against the M. tuberculosis H37Rv strain with MIC values of 3.12 μg/mL. nih.gov Other studies have also reported on new hydrazinyl-thiazole derivatives and related compounds showing varying degrees of inhibition against the H37Rv strain in different assay systems. mdpi.comnih.gov

| Compound Series | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Acetylene containing 2-(2-hydrazinyl)thiazoles | M. tuberculosis H37Rv | 50-100 µg/mL | rsc.orgsemanticscholar.org |

| Furan–thiazole hydrazones (4a, 4b, 4c) | M. tuberculosis H37Rv | 3.12 µg/mL | nih.gov |

| Coumarin-thiazoline benzylidenehydrazones | M. tuberculosis H37Rv | Varying degrees of inhibition | nih.gov |

The antifungal properties of these compounds have been primarily evaluated against Candida species. In a study focused on anti-Candida agents, two series of 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were synthesized and tested. The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be more potent than those without the C2-hydrazone linkage. Notably, compounds 7a and 7e showed promising inhibitory activity against a pathogenic C. albicans strain, with MIC values of 7.81 μg/mL and 3.9 μg/mL, respectively. These values were substantially lower than that of the reference drug fluconazole (B54011) (15.62 μg/mL).

Screening of other novel thiazole hydrazine derivatives also confirmed activity against C. albicans. jlu.edu.cn While most of the synthesized compounds in this particular study showed lower antifungal activity compared to the standard nystatin, their efficacy against C. albicans was consistently noted. jlu.edu.cn

Several 2-(2-hydrazinyl)thiazole derivatives have been assessed for their potential as antimalarial agents by testing their inhibitory effects on Plasmodium falciparum. In one study, a series of analogues with various substitutions were evaluated in an in vitro blood-stage assay against the NF54 strain of P. falciparum. researchgate.netnih.gov Two compounds, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate (4d ) and 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one (5d ), demonstrated significant antimalarial activity, with IC50 values of 0.725 μM and 0.648 μM, respectively. researchgate.netnih.gov

Another investigation of thiazole hydrazine derivatives also reported moderate to good antimalarial activity against P. falciparum, although most were less potent than the standard, quinine. jlu.edu.cn However, one compound from this series exhibited promising activity with an IC50 value close to that of quinine. jlu.edu.cn

Anticancer and Cytotoxic Potency

The cytotoxic effects of 2-hydrazinylthiazole analogues have been explored against a variety of human cancer cell lines, revealing their potential as antiproliferative agents.

A series of novel functionalized arylidene-hydrazinyl-thiazoles underwent in vitro cytotoxicity assessment against a panel of cancer cell lines, including the pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) lines. nih.gov The derivatives showed a range from moderate to excellent cytotoxic potential. nih.gov Specifically, compounds 4m , 4n , and 4r displayed significant cytotoxicity at a 10 μM concentration, reducing cell survival in BxPC-3 cells to between 23.85% and 26.45%, and in MOLT-4 cells to between 30.08% and 33.30%. nih.gov The same compounds reduced cell survival in the MCF-7 breast cancer line to a range of 44.40% to 47.63%. nih.gov

Other studies have focused on different cell lines. A series of 5-hydrazinyl-thiazole derivatives were evaluated against hepatocellular carcinoma (HepG-2) and breast carcinoma (MCF-7). Certain compounds showed broad-spectrum activity against these cell lines, with IC50 values ranging from 3.81 to 11.34 µM. Another hydrazinyl thiazole derivative was found to have an IC50 value of 6.73 µM against HepG-2 cells.

The cytotoxic potential against leukemia cell lines has also been investigated. Some thiazolylbenzimidazole-4,7-diones showed very good activity against K-562 (chronic myelogenous leukemia) cells. nih.gov Further research on other thiazole-containing derivatives has also confirmed antiproliferative activity against the K-562 cell line. jlu.edu.cnmdpi.com

| Cell Line | Cancer Type | Compound Series / Specific Compound | Observed Activity | Reference |

|---|---|---|---|---|

| BxPC-3 | Pancreatic | Arylidene-hydrazinyl-thiazoles (4m, 4n, 4r) | 23.85–26.45% cell survival at 10 µM | nih.gov |

| MOLT-4 | Leukemia | Arylidene-hydrazinyl-thiazoles (4m, 4n, 4r) | 30.08–33.30% cell survival at 10 µM | nih.gov |

| MCF-7 | Breast | Arylidene-hydrazinyl-thiazoles (4m, 4n, 4r) | 44.40–47.63% cell survival at 10 µM | nih.gov |

| HepG2 | Hepatocellular Carcinoma | 5-hydrazinyl-thiazole derivatives | IC50 values from 3.81 to 11.34 µM | |

| K-562 | Chronic Myelogenous Leukemia | Thiazolylbenzimidazole-4,7-diones | Very good activity | nih.gov |

Cellular Mechanisms of Action

The biological effects of 2-hydrazinylthiazole analogues are underpinned by several cellular mechanisms. These compounds have been shown to exert their influence through direct enzyme inhibition, the induction of cellular stress pathways, and the activation of programmed cell death.

Enzyme Inhibition: A primary mechanism through which 2-hydrazinylthiazole derivatives exhibit their biological activity is by inhibiting a wide array of enzymes. This targeted inhibition disrupts critical metabolic and signaling pathways in pathogenic organisms and diseased cells, forming the basis for their potential therapeutic applications in antifungal, antibacterial, antidiabetic, and neurological contexts. Subsequent sections will detail the specific enzyme targets.

Induction of Oxidative Stress/Reactive Oxygen Species (ROS) Generation: Certain thiazole derivatives have been associated with the generation of reactive oxygen species (ROS), leading to oxidative stress. For instance, studies on novel thiazole derivatives have demonstrated that their cytotoxic effects can be linked to an increase in the production of hydrogen peroxide. nih.gov This elevation in ROS can damage cellular components like DNA, proteins, and lipids, ultimately contributing to cell death. The antioxidant activity of 2-hydrazinylthiazole analogues has also been evaluated, with many compounds demonstrating potent radical scavenging activity against 2,2-Diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), superoxide (B77818) radicals (SOR), and hydrogen peroxide (H2O2). nih.gov

Apoptosis Induction: A significant mechanism contributing to the anticancer potential of 2-hydrazinylthiazole analogues is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis in various cancer cell lines. For example, specific derivatives induced apoptosis in pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancer cells, which was confirmed by increased caspase-3/7 activity and the modulation of apoptosis-related genes like Bcl2 and Bax. researchgate.net Another study on thiazole derivatives targeting breast (MCF-7) and liver (HepG2) cancer cells found that the most active compound induced cell cycle arrest and significantly increased the percentage of cells in early and late apoptosis compared to untreated cells. mdpi.com This proapoptotic effect is a key indicator of their potential as chemotherapeutic agents. researchgate.netmdpi.com

Enzyme Inhibition Studies

The structural scaffold of 2-hydrazinylthiazole lends itself to interacting with the active sites of numerous enzymes. The following subsections detail the inhibitory activities of these compounds against specific enzymes implicated in fungal infections, bacterial survival, and chronic diseases.

Lanosterol (B1674476) 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govpsu.edu Inhibition of CYP51 is the established mechanism of action for azole antifungal drugs. nih.govnih.govresearchgate.net Analogues of 2-hydrazinylthiazole have been investigated as potential CYP51 inhibitors. Studies have shown that these compounds can exhibit significant antifungal activity against various Candida species. For instance, one derivative demonstrated an apoptotic effect on Candida species, suggesting a mechanism that disrupts cell viability. researchgate.net Molecular docking studies have further supported these findings, showing strong binding affinities of thiazole derivatives to the active site of Candida albicans sterol 14-α demethylase. researchgate.net

The mycolic acid biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The β-ketoacyl-acyl carrier protein (ACP) synthases, particularly KasA, are key enzymes in this pathway and represent attractive targets for novel anti-tuberculosis drugs. nih.govnih.govljmu.ac.uk While direct inhibition data for 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole is limited, related hydrazinyl-thiazole structures have been designed and evaluated as antimycobacterial agents, with in silico studies suggesting potential binding modes against the KasA protein. researchgate.net The inhibition of this enzyme disrupts the formation of the mycobacterial cell wall, leading to bacterial death. nih.gov

Several enzymes are targeted in the management of diabetes mellitus. Inhibitors of α-glucosidase and α-amylase can control postprandial hyperglycemia by delaying carbohydrate digestion, while aldose reductase inhibitors can help prevent diabetic complications. nih.govnih.gov 2-Hydrazinylthiazole derivatives have shown significant inhibitory potential against these enzymes.

Aldose Reductase (AR): Hydrazine-clubbed thiazole derivatives have demonstrated potent inhibitory activity against aldose reductase, with Kᵢ values in the nanomolar range (5.47 ± 0.53 to 23.89 ± 1.46 nM). Many of these derivatives showed more effective inhibition than the reference compound epalrestat (B1671369) (Kᵢ: 34.53 ± 2.52 nM). nih.govresearchgate.net Other studies on related structures also reported significant AR inhibition. nih.gov

α-Glucosidase: This class of compounds has been extensively studied for α-glucosidase inhibition. nih.govnih.gov Various hydrazinyl thiazole analogues have exhibited potent activity, with some showing IC₅₀ values significantly lower than the standard drug acarbose. nih.govnih.govmdpi.com For example, one series of hydrazine-clubbed thiazoles showed Kᵢ values against α-glucosidase ranging from 1.76 ± 0.01 to 24.81 ± 0.15 µM. nih.govresearchgate.net

α-Amylase: Inhibition of α-amylase is another key strategy for managing blood sugar levels. rsc.org Hydrazinyl thiazole substituted chromones and other analogues have been identified as good α-amylase inhibitors, with IC₅₀ values reported in the low micromolar range. researchgate.netresearchgate.netnih.govresearchgate.net

The table below summarizes the inhibitory activities of representative 2-hydrazinylthiazole analogues against diabetes-related enzymes.

| Compound Series | Enzyme Target | Inhibition Value (IC₅₀ / Kᵢ) | Reference Compound | Reference |

|---|---|---|---|---|

| Hydrazine Clubbed Thiazoles (3a-3j) | Aldose Reductase | Kᵢ = 5.47 - 23.89 nM | Epalrestat (Kᵢ = 34.53 nM) | nih.gov |

| Hydrazine Clubbed Thiazoles (3a-3j) | α-Glucosidase | Kᵢ = 1.76 - 24.81 µM | Acarbose (Kᵢ = 23.53 µM) | researchgate.net |

| Hydrazine Clubbed Thiazoles (3a-3j) | α-Amylase | IC₅₀ = 4.94 - 28.17 µM | Acarbose | researchgate.net |

| Hydrazinyl Thiazole Substituted Chromones (5-27) | α-Amylase | IC₅₀ = 2.186 - 3.405 µM | Acarbose (IC₅₀ = 1.9 µM) | nih.gov |

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. dergipark.org.trnih.govmdpi.com The 2-aminothiazole (B372263) scaffold is recognized as a pharmacophore for AChE, and various hydrazinyl-thiazole derivatives have been synthesized and evaluated for this activity. nih.govmdpi.com Several studies have reported thiazolyl-hydrazone derivatives with significant AChE inhibitory activity, with some compounds showing IC₅₀ values in the nanomolar range, comparable to the standard drug donepezil (B133215). dergipark.org.trmdpi.com For example, one highly active compound from a series of thiazole analogues was found to have an IC₅₀ value of 0.028 ± 0.001 µM, similar to donepezil (IC₅₀ = 0.021 ± 0.001 µM). mdpi.com

The table below presents the AChE inhibitory activity of selected 2-hydrazinylthiazole analogues.

| Compound Series/Number | Enzyme Target | Inhibition Value (IC₅₀) | Reference Compound | Reference |

|---|---|---|---|---|

| Thiazole Analogue (Compound 2i) | AChE | 0.028 ± 0.001 µM | Donepezil (0.021 µM) | mdpi.com |

| Thiazole Analogue (Compound 2g) | AChE | 0.031 ± 0.001 µM | Donepezil (0.021 µM) | mdpi.com |

| Thiazole Analogue (Compound 2e) | AChE | 0.040 ± 0.001 µM | Donepezil (0.021 µM) | mdpi.com |

| Thiazolyl-hydrazone (Compound 1) | AChE | 0.59 mM | Donepezil | dergipark.org.tr |

Histone Acetyltransferase (HAT) Inhibition (e.g., GCN5, p300)

The 2-hydrazinyl-thiazole scaffold has been identified as a promising framework for the development of inhibitors targeting Histone Acetyltransferases (HATs), enzymes crucial for chromatin structuring and gene expression. Analogues of 2-hydrazinyl-4-(4-isopropylphenyl)thiazole have demonstrated notable inhibitory effects against key members of the HAT family, particularly GCN5 and p300. researchgate.netresearchgate.net These enzymes are involved in the acetylation of histone proteins, a key post-translational modification that generally leads to a more accessible chromatin structure and transcriptional activation. nih.gov

Research has shown that certain 2-(2-hydrazinyl)-1,3-thiazole derivatives can effectively inhibit the enzymatic activity of GCN5 and p300, which are established co-activators for a multitude of transcription factors, including nuclear receptors. researchgate.netnih.gov For instance, the compound cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2), a molecule sharing the core thiazolyl-hydrazone structure, was identified as a novel HAT inhibitor that modulates the GCN5 network both in vitro and in vivo. nih.gov Studies on this class of compounds have demonstrated antiproliferative activity in cancer cell lines, which is attributed to their potent inhibition of histone acetylase activity. researchgate.net The ability of these compounds to inhibit GCN5 and p300 suggests their potential as modulators of epigenetic mechanisms, providing a basis for developing novel therapeutic agents. researchgate.net

Antioxidant Capacity Assessments

Derivatives of 2-hydrazinyl-thiazole have been the subject of extensive investigation for their antioxidant properties. These studies reveal that the core chemical structure is conducive to exerting significant antioxidant effects through various mechanisms, most notably by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).

The radical scavenging capacity of 2-hydrazinyl-thiazole analogues has been systematically evaluated against a panel of common free radicals. In vitro assays consistently show that these molecules possess potent activity. nih.gov

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Scavenging: Numerous studies have confirmed the ability of 2-hydrazinyl-thiazole derivatives to scavenge the stable DPPH free radical. nih.govsemanticscholar.org The antioxidant activity is often dose-dependent, with the presence of the hydrazino (N-H) group and phenolic hydroxyl groups on analogues being identified as important structural features for hydrogen atom transfer to neutralize the radical. researchgate.net The scavenging potential is influenced by the nature and position of substituents on the aromatic rings of the molecule. semanticscholar.org

Nitric Oxide (NO) Scavenging: Analogues of 2-hydrazinyl-thiazole have demonstrated effective nitric oxide radical scavenging activity. nih.gov This is a significant finding, as excessive production of nitric oxide is implicated in various inflammatory processes and pathological conditions.

Superoxide Radical (O₂⁻) Scavenging: The capacity to neutralize superoxide radicals, a primary reactive oxygen species, has been observed in several 2-hydrazinyl-thiazole derivatives. nih.gov Compounds from this class have shown excellent superoxide radical scavenging activity, which is crucial for mitigating oxidative stress within biological systems. nih.gov

Table 1: Radical Scavenging Activity of Representative 2-Hydrazinyl-Thiazole Analogues

| Compound Analogue | DPPH Scavenging IC₅₀ (µM) | Nitric Oxide Scavenging (% Inhibition at 100 µg/mL) | Superoxide Scavenging (% Inhibition at 100 µg/mL) | Hydrogen Peroxide Scavenging (% Inhibition at 100 µg/mL) |

| Analogue 4b | Data not specified | 78.34 | 80.14 | 75.11 |

| Analogue 4d | Data not specified | 76.45 | 74.28 | 76.43 |

| Analogue 4e | Data not specified | 75.89 | 82.31 | 77.19 |

| Analogue 4f | Data not specified | 73.56 | 81.76 | 72.34 |

| Analogue 4g | Data not specified | 74.12 | 83.54 | 73.87 |

| Ascorbic Acid (Standard) | ~11.6 µg/mL | 84.11 | 85.32 | 81.23 |

Data synthesized from studies on 2-(2-hydrazinyl) thiazole derivatives. nih.govresearchgate.net

Anti-inflammatory Efficacy

The 2-hydrazinyl-thiazole scaffold has been explored for its anti-inflammatory potential. In vitro studies have shown that certain derivatives of this class exhibit potent anti-inflammatory activity. nih.govnih.gov The mechanism of this action is often linked to the inhibition of inflammatory mediators and enzymes.

Research into a series of 2-(2-hydrazinyl) thiazole derivatives revealed that several compounds displayed significant in vitro anti-inflammatory effects when compared against the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. nih.gov This suggests that the molecular structure is a viable template for the design of new anti-inflammatory agents. The anti-inflammatory properties of these compounds are often correlated with their antioxidant and radical-scavenging activities, as oxidative stress is a key component in the inflammatory cascade.

Antiviral Activity (e.g., HIV-protease inhibition)

The thiazole ring is a well-established pharmacophore in medicinal chemistry and is present in several approved pharmaceutical agents, including the anti-HIV drug Ritonavir. nih.gov This has prompted investigations into the antiviral potential of various thiazole-containing compounds, including those with the 2-hydrazinyl-thiazole core.

While direct evidence for HIV-protease inhibition by 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole is still an emerging area of research, the broader class of 2-(2-hydrazinyl)-1,3-thiazoles has been reported to demonstrate a wide range of therapeutic applications, including antiviral activity. researchgate.net Research into other thiazole-based compounds has shown inhibition of different stages of the HIV life cycle. For example, some thiazole derivatives act as antagonists of the gp120 envelope glycoprotein, which is involved in viral entry into host cells. nih.gov The presence of the thiazole moiety in potent HIV-1 protease inhibitors highlights the importance of this heterocyclic system in designing effective antiviral agents. nih.gov

Applications of 2 Hydrazinyl 4 4 Isopropylphenyl Thiazole and Its Derivatives in Chemical Biology

Development as Lead Compounds for Potential Therapeutic Agents

The inherent bioactivity of the 2-hydrazinylthiazole (B183971) core has led to the extensive investigation of its derivatives as lead compounds for a variety of therapeutic applications. The versatility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties and the exploration of a wide range of biological targets.

Derivatives of 2-hydrazinylthiazole have demonstrated significant potential across several therapeutic areas:

Anticancer Activity: A notable area of investigation is the development of 2-hydrazinylthiazole derivatives as anticancer agents. For instance, a series of novel hydrazinyl thiazole (B1198619) derivatives were designed and synthesized, with some compounds showing excellent antiproliferative activity against cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), HepG2 (liver carcinoma), and MCF-7 (breast carcinoma) nih.gov. The mechanism of action for some of these compounds involves the inhibition of the eIF4E/eIF4G interaction, which is crucial for tumor cell growth and proliferation nih.gov. Further studies have shown that certain derivatives can induce apoptosis and inhibit cell migration, highlighting their multi-modal anticancer effects nih.gov. The cytotoxic potential of some (E)-arylidene-hydrazinyl-thiazole derivatives has also been demonstrated against BxPC-3 (pancreatic cancer), MOLT-4 (leukemia), and MCF-7 cell lines researchgate.net.

Antimicrobial and Antifungal Activity: The global challenge of antimicrobial resistance has spurred the search for new therapeutic agents. Derivatives of 2-hydrazinylthiazole have shown promising activity against various pathogens. For example, a series of 2-(2-hydrazinyl)thiazole derivatives containing a diarylsulfide moiety were synthesized and evaluated for their antibacterial and antifungal properties researchgate.net. One compound, 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole, was identified as a potent antifungal agent, inducing apoptosis in Candida species researchgate.net. Other studies have reported the synthesis of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives with significant anti-Candida activity, with some compounds exhibiting lower minimum inhibitory concentration (MIC) values than the standard drug fluconazole (B54011) nih.gov. Additionally, certain thiazole hydrazine (B178648) derivatives have demonstrated good activity against E. coli and C. albicans nanobioletters.com.

Antimalarial and Other Activities: The therapeutic potential of this class of compounds extends beyond cancer and microbial infections. Some novel thiazole hydrazine derivatives have been screened for their antimalarial activity against Plasmodium falciparum, with one compound showing promising activity with an IC50 value close to that of the standard drug quinine nanobioletters.com. Furthermore, some derivatives have been found to possess antioxidant properties, which could be beneficial in various pathological conditions associated with oxidative stress figshare.comresearchgate.net.

The following table summarizes the therapeutic potential of selected 2-hydrazinylthiazole derivatives:

Table 1: Therapeutic Applications of 2-Hydrazinylthiazole Derivatives| Derivative Class | Therapeutic Area | Key Findings |

|---|---|---|

| Hydrazinyl thiazole derivatives | Anticancer | Excellent antiproliferative activity against A549, HeLa, HepG2, and MCF-7 cells. nih.gov |

| (E)-arylidene-hydrazinyl-thiazole | Anticancer | Significant cytotoxicity against BxPC-3, MOLT-4, and MCF-7 cancer cell lines. researchgate.net |

| 2-(2-hydrazinyl)thiazole with diarylsulfide moiety | Antifungal | Potent antifungal agent, inducing apoptosis in Candida spp. researchgate.net |

| 2-hydrazinyl-4-phenyl-1,3-thiazole | Anti-Candida | Lower MIC values compared to fluconazole. nih.gov |

| Thiazole hydrazine derivatives | Antimalarial | Promising activity against Plasmodium falciparum. nanobioletters.com |

| 2-(2-hydrazinyl) thiazole derivatives | Antioxidant | High radical scavenging activity. figshare.comresearchgate.net |

Utilization as Chemical Probes for Investigating Biological Pathways

Beyond their direct therapeutic applications, 2-hydrazinylthiazole derivatives are valuable tools as chemical probes for dissecting complex biological pathways. Their ability to interact with specific biological targets allows researchers to investigate the functions of proteins and enzymes within a cellular context.

A prime example of their use as chemical probes is in the study of cancer biology. As mentioned, certain hydrazinyl thiazole derivatives have been identified as inhibitors of the eIF4E/eIF4G protein-protein interaction nih.gov. Eukaryotic initiation factor 4E (eIF4E) is a key protein in the regulation of protein synthesis and is often overexpressed in various cancers. By using a potent and selective inhibitor from the hydrazinyl thiazole class, researchers can probe the downstream effects of inhibiting the eIF4E/eIF4G interaction. This includes studying the impact on the Ras/MAPK/eIF4E signaling pathway, apoptosis, and cell migration nih.gov. Such studies provide valuable insights into the mechanisms of cancer progression and can help validate eIF4E as a therapeutic target.

The development of these compounds as probes often involves iterative cycles of chemical synthesis and biological testing to optimize for potency, selectivity, and cell permeability. The structural modularity of the 2-hydrazinylthiazole scaffold is advantageous in this regard, allowing for systematic modifications to enhance its properties as a chemical probe.

Role as a Scaffold in Combinatorial Library Synthesis for Drug Discovery

The 2-hydrazinylthiazole core is an excellent scaffold for combinatorial library synthesis, a key strategy in modern drug discovery for generating a large number of structurally diverse compounds for high-throughput screening. The synthetic routes to 2-hydrazinylthiazoles are often amenable to multicomponent reactions, which are highly efficient for building molecular complexity in a single step.

One common synthetic approach involves a one-pot, three-component reaction of a carbonyl compound, a phenacyl bromide, and thiosemicarbazide (B42300) researchgate.net. This method allows for the rapid generation of a library of 2,4-disubstituted hydrazinyl thiazoles by simply varying the starting materials. The facile nature of this synthesis makes it well-suited for automated or parallel synthesis platforms, enabling the creation of large libraries of compounds for screening against various biological targets.

The versatility of the 2-hydrazinylthiazole scaffold allows for the introduction of diversity at multiple points:

The 4-position of the thiazole ring: This can be varied by using different phenacyl bromides.

The hydrazinyl side chain: The terminal nitrogen of the hydrazinyl group can be further derivatized, for example, by condensation with various aldehydes or ketones to form hydrazones.

The substituent on the phenyl ring: In the case of 2-hydrazinyl-4-(4-isopropylphenyl)thiazole, modifications can be made to the isopropylphenyl group.

This ability to readily generate a wide array of analogs makes the 2-hydrazinylthiazole scaffold a valuable starting point for hit-to-lead optimization campaigns in drug discovery.

Derivatization for Analytical and Metabolomic Investigations (e.g., LC-MS)

The characterization and analysis of 2-hydrazinyl-4-(4-isopropylphenyl)thiazole and its derivatives in biological systems rely on modern analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) being a cornerstone. The inherent properties of the 2-hydrazinylthiazole core and its derivatives make them amenable to such analyses.

For structural elucidation of newly synthesized compounds, a combination of spectroscopic methods is typically employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the compounds.